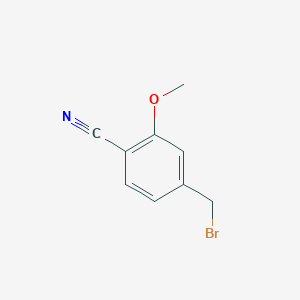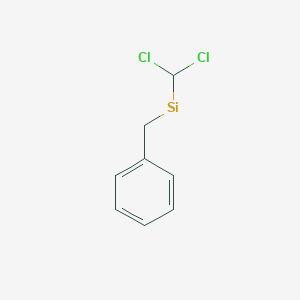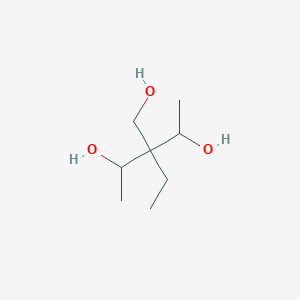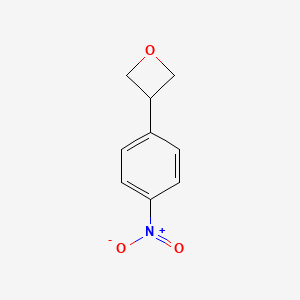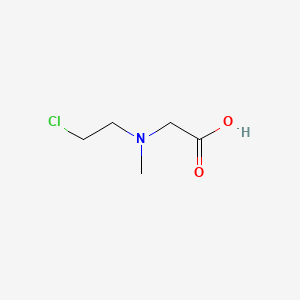![molecular formula C12H11ClN2 B3187991 [1,1'-Biphenyl]-3,4-diamine, 4'-chloro- CAS No. 185199-45-5](/img/structure/B3187991.png)
[1,1'-Biphenyl]-3,4-diamine, 4'-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1,1’-Biphenyl]-3,4-diamine, 4’-chloro-” is a chemical compound with the molecular formula C12H9Cl . It is a derivative of biphenyl, which is a type of organic compound containing two phenyl rings . The “4’-chloro-” indicates that a chlorine atom is attached to the fourth carbon of the second phenyl ring .
Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-3,4-diamine, 4’-chloro-” consists of two phenyl rings connected by a single bond, with a chlorine atom attached to the fourth carbon of the second phenyl ring . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“[1,1’-Biphenyl]-3,4-diamine, 4’-chloro-” is a light yellow or colorless, thick, oily liquid . It’s insoluble in water . The boiling point is around 564.2 K and the molecular weight is 188.653 .Safety and Hazards
“[1,1’-Biphenyl]-3,4-diamine, 4’-chloro-” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .
properties
CAS RN |
185199-45-5 |
|---|---|
Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
4-(4-chlorophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11ClN2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,14-15H2 |
InChI Key |
WCAWAXJNAMQTCH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)
